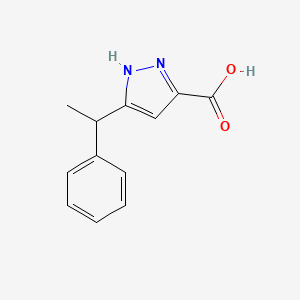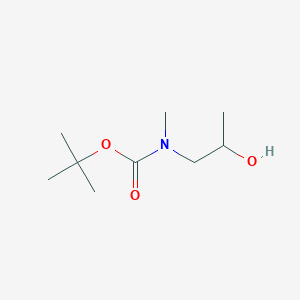
tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate” is a chemical compound with the molecular formula C8H17NO3 . It is also known by other names such as 1-(Boc-amino)-2-propanol, 1-(tert-Butoxycarbonylamino)-2-propanol, and N-(2-Hydroxypropyl)carbamic Acid tert-Butyl Ester .
Molecular Structure Analysis
The molecular weight of “tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate” is 175.23 g/mol . The InChI Key for this compound is YNJCFDAODGKHAV-UHFFFAOYNA-N .Chemical Reactions Analysis
While specific chemical reactions involving “tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate” were not found, it’s known that tert-butyl groups can be used in NMR studies of macromolecular complexes .Physical And Chemical Properties Analysis
“tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate” is a liquid at 20 degrees Celsius . It has a specific gravity of 1.02 and a refractive index of 1.45 . The compound appears colorless to light yellow .Scientific Research Applications
Interactions with Organometallics Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to the compound , have been prepared from aldehydes and tert-butyl N-hydroxycarbamate. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics, leading to N-(Boc)hydroxylamines. These transformations indicate the potential of tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate as a building block in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Role in Enantioselective Synthesis The compound serves as an intermediate for the enantioselective synthesis of analogues of significant biochemical compounds, highlighting its importance in the synthesis of enantiomerically pure substances. This application is crucial for creating substances with specific chirality, a factor often critical in pharmaceutical applications (Ober, Marsch, Harms, & Carell, 2004).
Environmental Degradation Studies In environmental sciences, research on methyl tert-butyl ether (MTBE), a compound related to tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate, has shown its degradation pathways and byproducts in aqueous solutions under certain treatment conditions. Understanding these pathways is crucial for assessing the environmental impact of this compound and its derivatives (Stefan, Mack, & Bolton, 2000).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(11)6-10(5)8(12)13-9(2,3)4/h7,11H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQKPIPQWREQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate | |
CAS RN |
138373-85-0 |
Source


|
| Record name | tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-((2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole](/img/structure/B2614136.png)

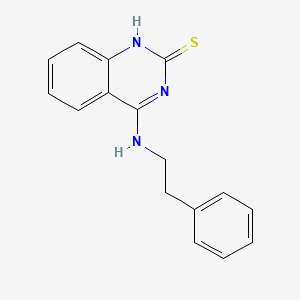
![N-cyano-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitroaniline](/img/structure/B2614141.png)

![3-(3-Fluorophenyl)-6-(pyridin-3-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2614144.png)
![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2614145.png)
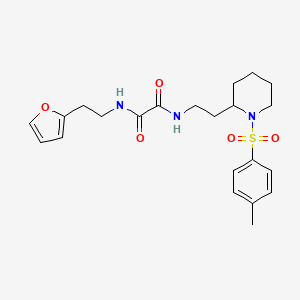
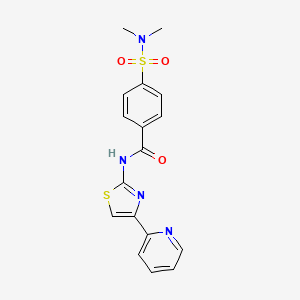
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(9H-xanthen-9-yl)methanone](/img/structure/B2614149.png)
